(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Overview
Description
®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chiral amine compound that features a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the morpholine ring imparts unique chemical properties to the compound, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the reaction of ®-morpholin-2-ylmethanol with dimethylamine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the morpholine ring or the dimethylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is used to study the effects of chiral amines on biological systems. It can serve as a model compound for investigating the interactions between chiral molecules and biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of drugs that target specific biological pathways, such as neurotransmitter receptors or enzymes involved in disease processes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine: The enantiomer of the compound, which may have different biological activities and properties.
N-Methylmorpholine: A related compound with a similar structure but lacking the dimethylamine group.
Morpholine: The parent compound, which serves as the core structure for ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine.
Uniqueness
®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is unique due to its chiral nature and the presence of both a morpholine ring and a dimethylamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-1-[(2R)-morpholin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCQHMMKDOIHRT-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CNCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651324 | |
Record name | N,N-Dimethyl-1-[(2R)-morpholin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214273-19-5 | |
Record name | (2R)-N,N-Dimethyl-2-morpholinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214273-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-1-[(2R)-morpholin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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